molecular formula C12H19N3OSi B8530063 N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide

N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide

Cat. No. B8530063
M. Wt: 249.38 g/mol
InChI Key: KDRCEGUINBDDSC-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide (Preparation 99, 0.68 g, 2.42 mmol) and trimethylsilylacetylene (0.326 g, 3.32 mmol) were dissolved in dry DMF (5 ml) and placed under argon. Diisopropylamine (0.47 ml, 3.3 mmol), copper (1) iodide (30 mg, 0.16 mmol), triphenylphosphine (126 mg, 0.242 mmol) and palladium acetate (40 mg, 0.16 mmol) were added and the flask was flushed with argon. The reaction was heated to 60° C. for 1 hour. The reaction was cooled to room temperature and diluted with ethyl acetate (30 ml). The organic solution was washed with water, brine, dried over sodium sulphate and filtered. The solvent was removed in vacuum and the crude purified on silica gel column chromatography eluting with neat ethyl acetate to afford the title compound as a pale yellow powder (0.55 g, 91%). 1H-NMR (500 MHz, CDCl3): δ 0.21 (s, 9H), 2.96 (s, 3H), 3.04 (s, 3H), 4.92 (s, 2H), 7.59 (s, 1H), 7.65 (s, 1H).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.326 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
copper (1) iodide
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]([N:10]([CH3:12])[CH3:11])=[O:9])[CH:6]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:11][N:10]([CH3:12])[C:8](=[O:9])[CH2:7][N:5]1[CH:6]=[C:2]([C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13])[CH:3]=[N:4]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
IC=1C=NN(C1)CC(=O)N(C)C
Name
Quantity
0.326 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
126 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper (1) iodide
Quantity
30 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
40 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The organic solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the crude purified on silica gel column chromatography
WASH
Type
WASH
Details
eluting with neat ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(C(CN1N=CC(=C1)C#C[Si](C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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